molecular formula C11H16O2 B3052438 1,3-dimethoxy-5-propylbenzene CAS No. 41395-10-2

1,3-dimethoxy-5-propylbenzene

Cat. No.: B3052438
CAS No.: 41395-10-2
M. Wt: 180.24 g/mol
InChI Key: UHLXFCGEIFTPSB-UHFFFAOYSA-N
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Description

1,3-Dimethoxy-5-propylbenzene is an organic compound with the molecular formula C11H16O2. It is a derivative of benzene, where two methoxy groups and one propyl group are attached to the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications.

Biochemical Analysis

Biochemical Properties

1,3-Dimethoxy-5-propylbenzene plays a significant role in biochemical reactions, particularly in the context of aromatic substitution reactions. This compound interacts with various enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it can act as a substrate for cytochrome P450 enzymes, which are involved in the oxidative metabolism of many organic compounds. The interaction between this compound and these enzymes often leads to the formation of hydroxylated metabolites, which can further participate in various biochemical processes .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain transcription factors, leading to changes in the expression of genes involved in cell growth and differentiation. Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes. For instance, the interaction of this compound with cytochrome P450 enzymes can lead to the inhibition of their catalytic activity, thereby affecting the metabolism of other substrates .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and proliferation .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions. Studies have shown that high doses of this compound can cause liver and kidney damage in animal models, indicating a threshold effect for toxicity. It is essential to determine the appropriate dosage to minimize adverse effects while achieving the desired biochemical outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of hydroxylated metabolites. These metabolites can further participate in conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes. Additionally, the lipophilic nature of this compound allows it to accumulate in lipid-rich tissues, such as the liver and adipose tissue. Understanding the transport and distribution of this compound is essential for predicting its pharmacokinetics and potential therapeutic effects .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound is primarily localized in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes. Additionally, it can be found in other organelles, such as mitochondria and lysosomes, where it may exert specific biochemical effects. The targeting of this compound to specific subcellular compartments is often mediated by post-translational modifications and targeting signals .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethoxy-5-propylbenzene can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation of 1,3-dimethoxybenzene with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethoxy-5-propylbenzene undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form 1,3-dimethoxy-5-propylcyclohexane.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy groups direct the incoming electrophile to the ortho and para positions relative to the methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: 1,3-Dimethoxy-5-propylbenzaldehyde or 1,3-dimethoxy-5-propylbenzoic acid.

    Reduction: 1,3-Dimethoxy-5-propylcyclohexane.

    Substitution: 1,3-Dimethoxy-5-bromopropylbenzene or 1,3-dimethoxy-5-nitropropylbenzene.

Scientific Research Applications

1,3-Dimethoxy-5-propylbenzene is utilized in various scientific research fields, including:

    Chemistry: As a precursor for the synthesis of more complex organic molecules.

    Biology: In studies involving the interaction of aromatic compounds with biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethoxybenzene: Lacks the propyl group, making it less hydrophobic.

    1,3-Dimethoxy-4-propylbenzene: The propyl group is positioned differently, affecting its chemical reactivity and interaction with other molecules.

    1,4-Dimethoxy-5-propylbenzene: The methoxy groups are positioned differently, influencing its electronic properties and reactivity.

Uniqueness

1,3-Dimethoxy-5-propylbenzene is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and interaction with other molecules. This makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

1,3-dimethoxy-5-propylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-4-5-9-6-10(12-2)8-11(7-9)13-3/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLXFCGEIFTPSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CC(=C1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90335378
Record name Benzene, 1,3-dimethoxy-5-propyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90335378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41395-10-2
Record name Benzene, 1,3-dimethoxy-5-propyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90335378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dimethoxy-5-propylbenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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